Acetilacetonato de níquel hidratado

Descripción general

Descripción

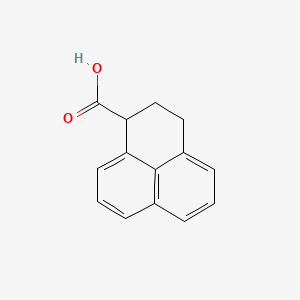

Nickel acetylacetonate hydrate is a coordination complex with the chemical formula ([Ni(C_5H_7O_2)_2(H_2O)_2]). It is a dark green paramagnetic solid that is soluble in organic solvents such as toluene. This compound is widely used in various fields due to its unique properties and reactivity.

Aplicaciones Científicas De Investigación

Nickel acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: It serves as a precursor for the synthesis of nickel-based nanoparticles, which have applications in biomedical imaging and drug delivery.

Medicine: Nickel complexes are studied for their potential anticancer properties.

Industry: It is used in the fabrication of carbon nanostructures and as a precursor for nickel-based catalysts in industrial processes

Mecanismo De Acción

Target of Action

Nickel acetylacetonate hydrate, also known as Nickel(II) bis(acetylacetonate), is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of this compound are the metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, derived from the deprotonation of acetylacetone .

Mode of Action

The compound interacts with its targets by forming a six-membered chelate ring . This interaction occurs when both oxygen atoms bind to the metal to form the ring . The anhydrous nickel(II) acetylacetonate exists as molecules of Ni3(acac)6 . The three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms .

Biochemical Pathways

Nickel acetylacetonate hydrate plays a significant role in a plethora of catalyzed reactions . It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound is also used in the formation and functioning of multicomponent (Ziegler) systems for oligo- and polymerization of ethylene .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 .

Result of Action

The compound exhibits interesting magnetic properties . Down to about 80 K, it exhibits normal paramagnetism with an effective magnetic moment of 3.2 μB, close to the spin-only moment expected of a d8 ion with two unpaired electrons . The effective moment rises to 4.1 μB at 4.3 K, due to ferromagnetic exchange interactions involving all three nickel ions .

Action Environment

The activity, productivity, and composition of the target products depend on the water content in the initial solvent . A model of nanosized nickel-containing particles formed during the interaction of Ni(acac)2 and diethylaluminum chloride or ethylaluminum sesquichloride is presented . The nature of the ligand shells that stabilize transition metal nanoparticles depends on the amount and nature of the ligands incorporated into a precursor .

Análisis Bioquímico

Biochemical Properties

Nickel Acetylacetonate Hydrate plays a significant role in biochemical reactions. It is used in a plethora of catalyzed reactions . The nature and bonding of this compound make it a valuable tool in nanoparticle research, polymer science, and catalysis

Molecular Mechanism

The molecular mechanism of Nickel Acetylacetonate Hydrate involves its interaction with other molecules at the atomic level. It forms a six-membered chelate ring when both oxygen atoms bind to the metal . The compound exhibits normal paramagnetism with an effective magnetic moment close to the spin-only moment expected of a d8 ion with two unpaired electrons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel acetylacetonate hydrate is typically prepared by the reaction of acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization. The reaction can be represented as: [ 2CH_3C(=O)CH_2C(=O)CH_3 + Ni(OH)_2 \rightarrow Ni(CH_3C(=O)CHC(=O)CH_3)_2 + 2H_2O ]

Industrial Production Methods: In industrial settings, the preparation involves treating an acidic solution of the nickel ion with an ammonium or sodium acetylacetonate solution. The pH of the solution is then raised until the complex precipitates .

Análisis De Reacciones Químicas

Types of Reactions: Nickel acetylacetonate hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: The acetylacetonate ligands can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve other bidentate ligands under mild conditions.

Major Products:

Oxidation: Nickel(III) acetylacetonate.

Reduction: Nickel(0) complexes.

Substitution: Various nickel complexes with different ligands.

Comparación Con Compuestos Similares

- Cobalt acetylacetonate

- Copper acetylacetonate

- Iron acetylacetonate

Comparison: Nickel acetylacetonate hydrate is unique due to its specific magnetic properties and stability in various solvents. Compared to cobalt and copper acetylacetonates, it exhibits different reactivity patterns and catalytic efficiencies. Iron acetylacetonate, on the other hand, has distinct redox properties that differentiate it from nickel acetylacetonate .

Propiedades

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXXIIYMWZAGX-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047911 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14363-16-7 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of nickel acetylacetonate hydrate in the prepolymerization of acetylene-functional benzoxazine?

A1: Nickel acetylacetonate hydrate, in combination with triphenylphosphine, acts as a catalyst for the prepolymerization of acetylene-functional benzoxazine []. This catalytic system allows for the controlled polymerization of the acetylene groups at low temperatures without initiating the ring-opening polymerization of the benzoxazine rings. This selective polymerization is crucial for creating a prepolymer with specific properties that can be further processed and cured.

Q2: How does the catalytic prepolymerization with nickel acetylacetonate hydrate impact the properties of the final cured polybenzoxazine?

A2: The use of nickel acetylacetonate hydrate for catalytic prepolymerization offers several benefits to the final cured polybenzoxazine:

- Milder and more controllable curing: The prepolymerization process reduces the overall reaction heat and broadens the processing window, allowing for a more controlled and gradual curing process [].

- Enhanced thermal stability: The formation of crosslinked-polyacetylene structures during prepolymerization contributes to improved thermal stability in the final cured product [].

- Controllable pyrolysis residue: The prepolymerization process leads to the formation of more stable pyrolysis residues with less volatile amine compounds, offering better control over the material's behavior at high temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)